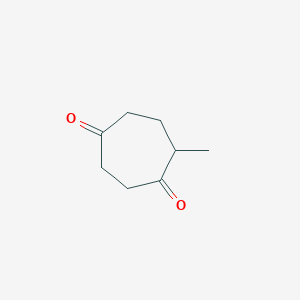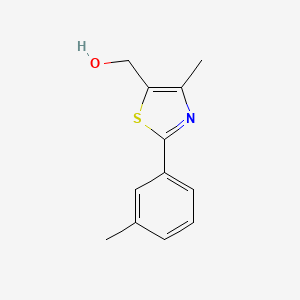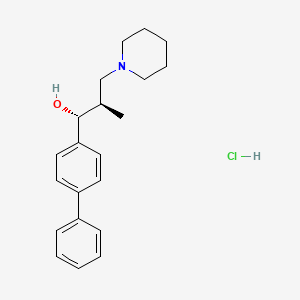![molecular formula C16H20N2O2 B14596304 2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- CAS No. 61588-95-2](/img/structure/B14596304.png)
2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[45]decane-1,3-dione, 2-(methylphenylamino)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- typically involves the reaction of a spirocyclic ketone with an amine. One common method includes the Strecker reaction, where a ketone reacts with sodium cyanide and methylamine hydrochloride in a mixture of dimethyl sulfoxide (DMSO) and water . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on opioid receptors.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- involves its interaction with specific molecular targets. For instance, it may act on opioid receptors, modulating their activity and influencing pain perception . The pathways involved include binding to the receptor sites and altering the signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Gabapentin: A related compound used as an anticonvulsant and analgesic.
1,3-Diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features.
Uniqueness
2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- is unique due to its specific spirocyclic structure and the presence of a phenylamino group, which imparts distinct chemical and biological properties. Its ability to interact with opioid receptors sets it apart from other similar compounds.
Propiedades
Número CAS |
61588-95-2 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
2-(N-methylanilino)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C16H20N2O2/c1-17(13-8-4-2-5-9-13)18-14(19)12-16(15(18)20)10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Clave InChI |
BHMWSIKWACONMY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)N2C(=O)CC3(C2=O)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)


phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)


![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
